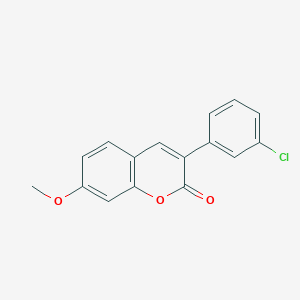

3-(3-Chlorophenyl)-7-methoxychromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chromone derivatives typically involves strategies that enable the formation of the chromone core while introducing various substituents that modulate the compound's properties. Although direct synthesis information for 3-(3-Chlorophenyl)-7-methoxychromen-2-one was not found, related compounds have been synthesized through methods such as the Cadogan diaryl coupling reaction, Ullmann coupling, and microwave-assisted synthesis (Bergman et al., 1995; Guo et al., 2004). These methods highlight the versatility in synthesizing chromone derivatives by facilitating the formation of the core structure and introducing substituents through various chemical reactions.

Molecular Structure Analysis

Molecular structure analysis of chromone derivatives, including 3-(3-Chlorophenyl)-7-methoxychromen-2-one, involves determining the arrangement of atoms within the molecule and how this arrangement affects the molecule's properties. X-ray crystallography and density functional theory (DFT) calculations are common techniques used for this purpose. These analyses reveal the conformation, bonding patterns, and electronic structure of the molecules, providing insights into their reactivity and interactions (Şahin et al., 2011).

Chemical Reactions and Properties

Chromone derivatives undergo various chemical reactions that modify their structure and properties. Reactions such as hydrolysis, photo-reorganization, and coupling reactions are instrumental in introducing new functional groups or altering existing ones (Mazurov et al., 1990; Dalai et al., 2017). These reactions can significantly impact the physical and chemical properties of the compounds, making them suitable for various applications.

Physical Properties Analysis

The physical properties of 3-(3-Chlorophenyl)-7-methoxychromen-2-one, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. The presence of methoxy and chlorophenyl groups contributes to the compound's lipophilicity, solubility in organic solvents, and potential for intermolecular interactions. The crystal structure, determined through X-ray diffraction, provides insights into the molecular packing, hydrogen bonding, and overall stability of the compound.

Chemical Properties Analysis

The chemical properties of 3-(3-Chlorophenyl)-7-methoxychromen-2-one are characterized by its reactivity towards various chemical reagents, stability under different conditions, and the ability to undergo chemical transformations. Studies on related chromone derivatives have shown that these compounds can participate in a wide range of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, reflecting the reactivity of the chromone core and its substituents (Satheeshkumar et al., 2017).

Applications De Recherche Scientifique

Cytochrome P-450 Induction

Research indicates that similar compounds to 3-(3-Chlorophenyl)-7-methoxychromen-2-one, such as 1,1-di(p-chlorophenyl)-2,2-dichloroethylene (DDE), can induce a specific form of cytochrome P-450 in rat liver microsomes. This induction is marked by increased activities of benzphetamine N-demethylation and 7-ethoxycoumarin O-deethylation, suggesting implications for metabolic processes and potential toxicity studies (Yoshioka et al., 1984).

Microsomal Monooxygenase Activity

1,3-Diamino-2-propanol, structurally similar to 3-(3-Chlorophenyl)-7-methoxychromen-2-one, inhibits the induction of cytochrome P-450, benzo(a)pyrene hydroxylase, and 7-ethoxycoumarin O-deethylase by various inducers like phenobarbital and β-naphtoflavone. This indicates a potential role of similar compounds in modulating the activity of microsomal monooxygenases, enzymes involved in the detoxification and metabolism of various compounds (Raunio & Pelkonen, 1979).

Antinociceptive Properties

Compounds related to 3-(3-Chlorophenyl)-7-methoxychromen-2-one, like benzofuranones, have been studied for their antinociceptive properties. The study of these compounds through chemically induced models of pain and the hot plate test indicated significant antinociceptive activity. These findings could guide the development of new pain management drugs (Gonçalves et al., 2012).

Drug Metabolism and Detoxification

The induction of cytochrome P-450 by compounds like DDT and polychlorinated biphenyls (PCBs), which have structural similarities to 3-(3-Chlorophenyl)-7-methoxychromen-2-one, suggests a role in the metabolism of drugs and detoxification of environmental chemicals. This induction has implications for the hepatic mixed-function oxidase system, potentially affecting drug metabolism and resistance (Bickers et al., 1974).

Safety and Hazards

The safety and hazards associated with “3-(3-Chlorophenyl)-7-methoxychromen-2-one” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with care and use appropriate safety measures. For related compounds, hazards may include skin and eye irritation, respiratory irritation, and potential toxicity if ingested or inhaled .

Orientations Futures

The future research directions for “3-(3-Chlorophenyl)-7-methoxychromen-2-one” could involve studying its synthesis, reactivity, potential biological activity, and safety profile. Given the interest in chromenone derivatives in medicinal chemistry, this compound could be of interest for further study .

Mécanisme D'action

Target of Action

Related compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to interact with the electron transport chain in mitochondria .

Mode of Action

Cccp, a related compound, acts as a protonophore, causing an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . This action essentially reduces the ability of ATP synthase to function optimally .

Biochemical Pathways

Cccp is known to disrupt oxidative phosphorylation, a crucial biochemical pathway involved in energy production .

Pharmacokinetics

Related compounds are known to undergo metabolism in the liver . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability remain to be elucidated.

Result of Action

Cccp, a related compound, is known to cause the gradual destruction of living cells and death of the organism .

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-19-13-6-5-11-8-14(16(18)20-15(11)9-13)10-3-2-4-12(17)7-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGYBOTVXUOCHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B2484206.png)

![(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2484207.png)

![(E)-4-(Dimethylamino)-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2484211.png)

![4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2484219.png)

![Isopropyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2484220.png)

![2-(4-(tert-butyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2484222.png)